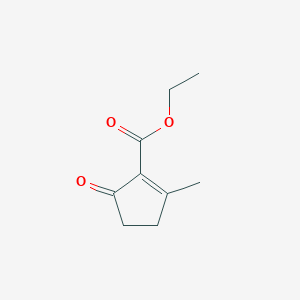

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate

Description

Properties

Molecular Formula |

C9H12O3 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 2-methyl-5-oxocyclopentene-1-carboxylate |

InChI |

InChI=1S/C9H12O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h3-5H2,1-2H3 |

InChI Key |

ZUZYPDPTBNVQMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CCC1=O)C |

Origin of Product |

United States |

Preparation Methods

Enzyme-Catalyzed Dynamic Kinetic Resolution Route

One notable method involves starting from ethyl 2-oxocyclopentane carboxylate, which undergoes an enzyme-catalyzed dynamic kinetic resolution to yield the (2R)-2-hydroxy ester intermediate. This intermediate is then converted to a xanthate derivative, followed by pyrolytic elimination to form the cyclic olefin structure characteristic of the cyclopentene ring. Finally, reduction of the carboxylic acid ester group yields ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate or its enantiomeric forms.

- This route is advantageous for producing optically active compounds in high yield and large quantities.

- The enzymatic step provides stereochemical control, which is critical for downstream applications in asymmetric synthesis.

Tandem Deprotection/Rearrangement via Fluoride-Mediated Process

A three-step sequence starting from 3-hydroxymethylcyclopentene has been reported, involving:

- Formation of O-silyl 2-(hydroxymethyl)dimethylglutarate.

- Fluoride-mediated tandem deprotection and rearrangement to selectively form the monoacid intermediate.

- Subsequent esterification to yield the target ethyl ester.

This method is notable for its regioselectivity and the novel rearrangement mechanism involving lactone intermediates and methoxide anion generation.

Detailed Reaction Conditions and Yields

| Step | Starting Material / Intermediate | Reagents / Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ethyl 2-oxocyclopentane carboxylate | Enzyme-catalyzed dynamic kinetic resolution | High | Produces (2R)-2-hydroxy ester with stereochemical control |

| 2 | (2R)-2-hydroxy ester | Xanthate formation, pyrolytic elimination | High | Forms cyclic olefin intermediate |

| 3 | Cyclic olefin intermediate | Reduction of carboxylic acid ester | High | Yields this compound |

| 4 | 3-hydroxymethylcyclopentene | O-silylation, fluoride-mediated deprotection/rearrangement | Excellent | Regioselective formation of monoacid intermediate |

| 5 | Monoacid intermediate | Esterification | Excellent | Final ethyl ester product obtained |

| 6 | Alkyl halide + diethyl malonate (analogous) | Base (cesium carbonate), potassium iodide, N,N-dimethylacetamide, 130°C, 8 h | 42.3 (intermediate) | Purification by silica gel chromatography |

| 7 | Diethyl malonate intermediate | Krapcho decarboxylation (reflux, 139°C, 13.5 h) | ~41.7 | Final ethyl ester obtained with good purity |

Mechanistic Insights

- The enzyme-catalyzed kinetic resolution exploits the enzyme's stereospecificity to selectively reduce one enantiomer, facilitating the formation of the chiral hydroxy ester.

- The xanthate intermediate undergoes pyrolytic elimination to generate the cyclopentene double bond, a key structural feature.

- The fluoride-mediated rearrangement involves deprotection of silyl groups, formation of alkoxide intermediates, and intramolecular lactone formation, which then rearranges to the monoacid.

- The malonic ester synthesis proceeds via nucleophilic substitution of alkyl halides by diethyl malonate anion, followed by decarboxylation under Krapcho conditions to yield the ethyl ester.

Research Outcomes and Analytical Data

- The enzymatic synthesis method provides high yields and enantiomeric excess, making it suitable for large-scale synthesis.

- The fluoride-mediated rearrangement method is reported with excellent regioselectivity and yields, and is novel in its mechanism.

- The malonic ester synthesis route, although less direct, offers a scalable and cost-effective pathway adaptable to various substituted esters.

- Thermochemical data from NIST indicates the compound's stability and reaction enthalpies, useful for process optimization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions to yield (1R)-2-methyl-5-oxo-cyclopentene-1-carboxylic acid and ethanol. This reaction cleaves the ester bond via nucleophilic attack by water or hydroxide ions. The mechanism involves protonation of the carbonyl oxygen, forming a tetrahedral intermediate, followed by expulsion of ethanol and formation of the carboxylic acid .

Reduction

Reduction of the ester group using strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the ester into the corresponding alcohol. The ketone group (5-oxo) remains unaffected under standard conditions, though prolonged reaction times may lead to partial reduction .

Oxidation

Oxidation of the compound typically targets the ester group, producing oxidized derivatives such as carboxylic acids or ketones. The cyclopentene double bond may also undergo epoxidation or dihydroxylation under specific conditions, though detailed mechanisms are not explicitly reported in the provided sources .

Substitution

Nucleophilic substitution reactions occur at the ester oxygen, allowing replacement with other nucleophiles (e.g., amines, alcohols) to form amides or substituted esters. The reaction proceeds via a two-step mechanism involving formation of an acyl-oxide intermediate .

Key Observations

-

The cyclopentene double bond introduces potential for additional reactions (e.g., electrophilic addition), though specific examples are not detailed in the provided sources.

-

The ketone group (5-oxo) may participate in conjugate additions or enolate chemistry, depending on reaction conditions.

-

Industrial applications often leverage continuous flow systems to optimize reaction efficiency and scalability .

Scientific Research Applications

Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate exerts its effects involves interactions with various molecular targets. The ketone and ester functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs can be categorized based on ring size, substituents, and functional groups. Key comparisons include:

Cyclopentene Derivatives

- Ethyl 2-cyclopentyl-5-methyl-1,3-oxazole-4-carboxylate (CAS 89724-27-6): This oxazole derivative shares an ethyl ester group but replaces the cyclopentene ring with a fused oxazole-cyclopentyl system.

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: Features a cyclopentane ring with an amino substituent. The lack of ring unsaturation (cyclopentane vs. cyclopentene) reduces strain and alters conformational flexibility, affecting its utility in dynamic covalent chemistry .

Cyclic Ketones and Esters

- Ethyl 5-methoxy-4-oxo-1,4-dihydronaphthalene-2-carboxylate (CAS 5527-76-4):

A naphthalene-based analog with a ketone and methoxy group. The extended aromatic system enhances UV absorption and stability but reduces ring puckering dynamics compared to cyclopentene derivatives . - 1-Methylcyclopentanol (CAS 1462-03-9): A cyclopentanol derivative lacking ester and ketone groups. The hydroxyl group enables stronger hydrogen bonding but limits electrophilic reactivity .

Physicochemical Properties

Notes:

- The ketone group in this compound enhances polarity and solubility in ethyl acetate compared to amine-substituted analogs .

- Cyclopentene’s puckered conformation (as per Cremer-Pople coordinates ) increases steric hindrance, reducing crystallization efficiency relative to planar naphthalene systems .

Hydrogen Bonding and Crystal Packing

This compound’s ketone and ester groups participate in C=O···H─C interactions, forming dimeric motifs in the solid state. This contrasts with amine-substituted cyclopentane derivatives, which favor N─H···O hydrogen bonds (as per Etter’s graph-set analysis ).

Q & A

Q. What are the established synthetic routes for Ethyl 2-methyl-5-oxo-cyclopentene-1-carboxylate, and what key characterization techniques validate its structure?

Methodological Answer: The compound is typically synthesized via cyclization reactions involving homopropargyl alcohols or propargylation intermediates. For example, cyclopentene derivatives can be formed using acidic catalysts like boron trifluoride diethyl etherate (similar to methods described for related cyclopentane carboxylates) . Key characterization techniques include:

Q. How should researchers handle discrepancies between experimental and computational data for this compound?

Methodological Answer: Discrepancies often arise in bond angles or puckering parameters. Use the Cremer-Pople puckering coordinates (amplitude , phase ) to quantify deviations in the cyclopentene ring from planarity . For example, apply least-squares fitting to atomic coordinates from X-ray data to define the mean plane and calculate and . Compare results with DFT-optimized geometries (e.g., Gaussian or ORCA software) to identify steric or electronic effects .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

Methodological Answer: Apply graph set analysis (GSA) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. For example:

- Primary motifs (N–H···O, O–H···O): Use SHELXL (v.2018/3) to refine hydrogen atom positions from X-ray data .

- Graph set notation: Assign descriptors like for donor-acceptor distances and for ring patterns, where is the number of atoms in the motif .

- Case study: In related cyclopentanone derivatives, C=O···H–N interactions form rings, stabilizing crystal packing .

Q. What strategies resolve contradictions in X-ray crystallographic refinement for this compound?

Methodological Answer: Common issues include disordered solvent molecules or thermal motion artifacts. Mitigation steps:

Data collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

Refinement: In SHELXL, apply anisotropic displacement parameters (ADPs) for non-H atoms and rigid-body constraints for flexible groups (e.g., ester side chains) .

Validation: Cross-check using ORTEP-3 for thermal ellipsoid visualization and PLATON’s ADDSYM to detect missed symmetry .

Q. How are ring puckering parameters calculated from crystallographic data, and what do they reveal about molecular conformation?

Methodological Answer: The Cremer-Pople method defines puckering amplitude and phase angle for five-membered rings:

where are deviations from the mean plane. For this compound, typical values range 0.2–0.5 Å, indicating moderate puckering. High (>0.4 Å) suggests strain from steric clashes (e.g., methyl substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.